
N~2~,N~2~-Dimethyl-4-methylidenenorvalinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~,N~2~-Dimethyl-4-methylidenenorvalinamide is an organic compound with a unique structure that includes a dimethylated amine group and a methylene group attached to a norvalinamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~-Dimethyl-4-methylidenenorvalinamide typically involves the reaction of N,N-dimethylamine with a suitable precursor, such as a norvalinamide derivative. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of N2,N~2~-Dimethyl-4-methylidenenorvalinamide may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound under controlled conditions. The use of automated reactors and real-time monitoring systems ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
N~2~,N~2~-Dimethyl-4-methylidenenorvalinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in dry solvents such as tetrahydrofuran (THF).
Substitution: Various nucleophiles, such as halides or amines; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution can result in a variety of substituted amides.
科学研究应用
N~2~,N~2~-Dimethyl-4-methylidenenorvalinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex amine derivatives.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism by which N2,N~2~-Dimethyl-4-methylidenenorvalinamide exerts its effects involves its interaction with specific molecular targets. The dimethylamine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The methylene group may also participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
N,N’-Dimethylethylenediamine: A related compound with two secondary amine groups, used in the preparation of metal complexes and as a chelating agent.
N,N-Dimethyl-1,2-butanediamine: Another similar compound used as a building block in organic synthesis.
Uniqueness
N~2~,N~2~-Dimethyl-4-methylidenenorvalinamide is unique due to its specific structural features, including the methylene group attached to the norvalinamide backbone. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
88471-86-7 |
|---|---|
分子式 |
C8H16N2O |
分子量 |
156.23 g/mol |
IUPAC 名称 |
2-(dimethylamino)-4-methylpent-4-enamide |
InChI |
InChI=1S/C8H16N2O/c1-6(2)5-7(8(9)11)10(3)4/h7H,1,5H2,2-4H3,(H2,9,11) |
InChI 键 |
SHKHAMHXXCRBKF-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CC(C(=O)N)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one](/img/structure/B14378184.png)
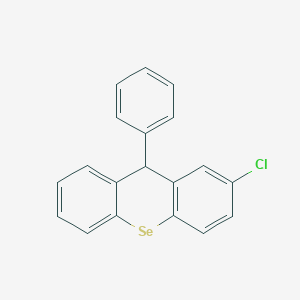
![N-[Ethyl(2-hydroxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B14378208.png)
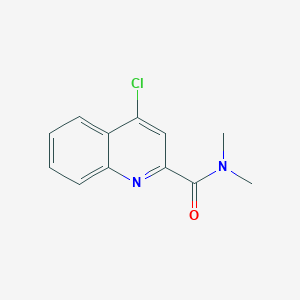

![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-propyl-1,3-dithiane](/img/structure/B14378214.png)
![Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]-](/img/structure/B14378222.png)
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
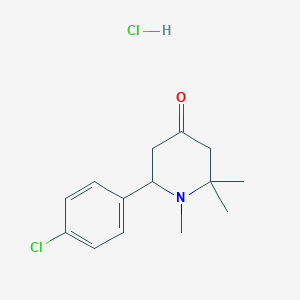
![5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14378237.png)
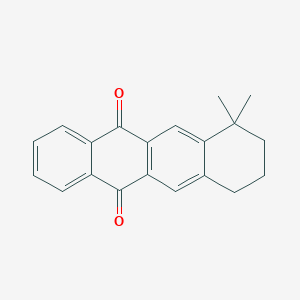
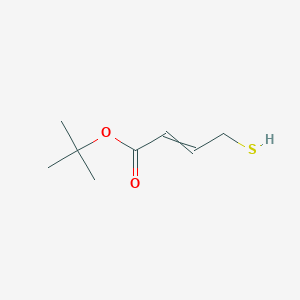
![1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14378256.png)
![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)
